molecular formula C8H9ClF3N3O2 B2719067 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid CAS No. 2225147-25-9

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid

Cat. No.: B2719067
CAS No.: 2225147-25-9
M. Wt: 271.62
InChI Key: WCZDBEHLQGNCKL-UHFFFAOYSA-N
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Description

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is a chemical compound with the molecular formula C6H8ClN3.C2HF3O2. It is a heterocyclic compound that contains both pyrazole and pyrazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .

Mode of Action

The exact mode of action of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have been found to inhibit a broad range of nucleos(t)ide-resistant hbv variants , suggesting that it may affect the replication of the virus.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.

Result of Action

The molecular and cellular effects of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate Similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 2,2,2-trifluoroacetate It’s worth noting that similar compounds have shown a good control effect on both susceptible (s) and resistant ® populations , suggesting that it may be effective in a variety of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazole with a suitable pyrazine derivative in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid is unique due to its specific substitution pattern and trifluoroacetic acid moiety, which can enhance its chemical stability and biological activity.

Properties

IUPAC Name

3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3.C2HF3O2/c7-5-3-9-10-2-1-8-4-6(5)10;3-2(4,5)1(6)7/h3,8H,1-2,4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZDBEHLQGNCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Cl)CN1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-25-9
Record name 3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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